molecular formula C6H11N3O B13175988 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine

1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13175988
M. Wt: 141.17 g/mol
InChI Key: CVNSSAFHAYLHSI-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with a methoxymethyl group at the 1-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazol-3-amine with methoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the methoxymethyl group, yielding 4-methyl-1H-pyrazol-3-amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: 4-methyl-1H-pyrazol-3-amine.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

  • 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid
  • 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid
  • 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid

Comparison: 1-(Methoxymethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

1-(methoxymethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3O/c1-5-3-9(4-10-2)8-6(5)7/h3H,4H2,1-2H3,(H2,7,8)

InChI Key

CVNSSAFHAYLHSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)COC

Origin of Product

United States

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